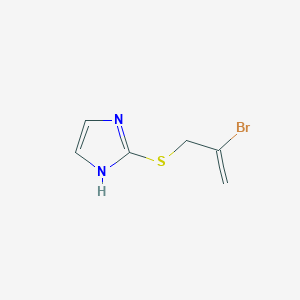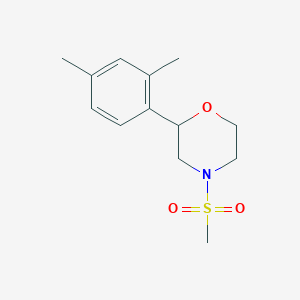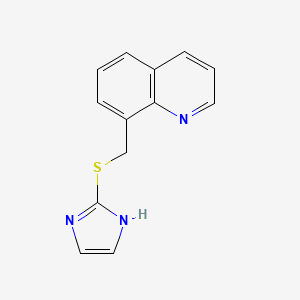![molecular formula C10H13F2NO2S B7591946 N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide, commonly known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFP-10825 belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes mellitus. However, DFP-10825 has shown promising results in other areas of research, such as cancer treatment and neurological disorders.
作用机制
The mechanism of action of DFP-10825 involves the inhibition of sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium channel. By inhibiting SUR1, DFP-10825 increases the release of insulin and reduces the activity of the potassium channel, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. In neurological disorders, DFP-10825 reduces inflammation and oxidative stress, which are major contributors to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, DFP-10825 induces apoptosis and inhibits cell growth by reducing the activity of the potassium channel and increasing the release of insulin. In neurological disorders, DFP-10825 reduces inflammation and oxidative stress, leading to improved cognitive function and reduced neurodegeneration.
实验室实验的优点和局限性
DFP-10825 has several advantages as a research tool, including its specificity for SUR1, its ability to induce apoptosis and inhibit cell growth, and its potential therapeutic applications in cancer and neurological disorders. However, DFP-10825 also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on DFP-10825, including its potential use as a therapeutic agent in cancer and neurological disorders, the development of more efficient synthesis methods, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential interactions with other drugs and compounds.
合成方法
DFP-10825 can be synthesized through a multi-step process involving the reaction of 3,4-difluorophenylacetonitrile with 2-bromo-1-phenylethanone, followed by the reaction of the resulting product with methanesulfonamide. The final product is obtained through purification and isolation processes.
科学研究应用
DFP-10825 has been extensively studied for its potential therapeutic applications in various fields of research. In cancer treatment, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, DFP-10825 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-7(6-13-16(2,14)15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRPEDNGUSXHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)